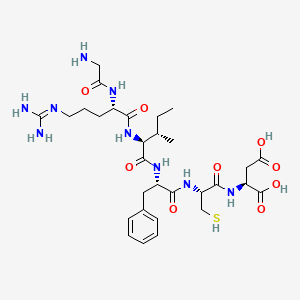![molecular formula C17H35ClO2Si B14249883 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride CAS No. 188868-41-9](/img/structure/B14249883.png)
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride is a chemical compound with the molecular formula C17H35ClO2Si. It is a derivative of tetradecanoyl chloride, where a trimethylsilyl group is attached to the oxygen atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride typically involves the reaction of tetradecanoyl chloride with trimethylsilyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Tetradecanoyl chloride+Trimethylsilyl alcohol→2-[(Trimethylsilyl)oxy]tetradecanoyl chloride+Hydrogen chloride
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form tetradecanoic acid and trimethylsilanol.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Bases: Pyridine, triethylamine
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran
Major Products Formed
Substitution: Formation of amides, esters, and thioesters
Hydrolysis: Formation of tetradecanoic acid and trimethylsilanol
Reduction: Formation of the corresponding alcohol
Scientific Research Applications
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]tetradecanoyl chloride involves the reactivity of the acyl chloride group. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal the reactive hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
Tetradecanoyl chloride: Lacks the trimethylsilyl group and is more reactive towards nucleophiles.
2-[(Trimethylsilyl)oxy]acetyl chloride: A shorter-chain analog with similar reactivity.
2-[(Trimethylsilyl)oxy]hexadecanoyl chloride: A longer-chain analog with similar properties.
Uniqueness
2-[(Trimethylsilyl)oxy]tetradecanoyl chloride is unique due to the presence of the trimethylsilyl group, which provides steric protection and can be selectively removed. This feature allows for controlled reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
188868-41-9 |
|---|---|
Molecular Formula |
C17H35ClO2Si |
Molecular Weight |
335.0 g/mol |
IUPAC Name |
2-trimethylsilyloxytetradecanoyl chloride |
InChI |
InChI=1S/C17H35ClO2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(18)19)20-21(2,3)4/h16H,5-15H2,1-4H3 |
InChI Key |
RPIACJHSUNKXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




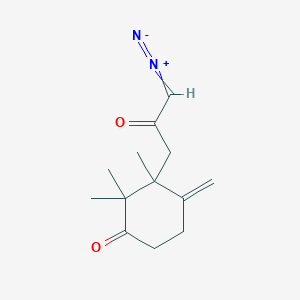
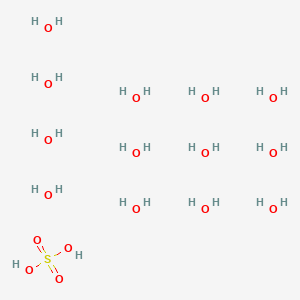
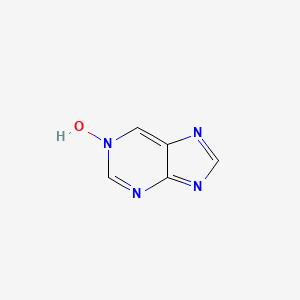

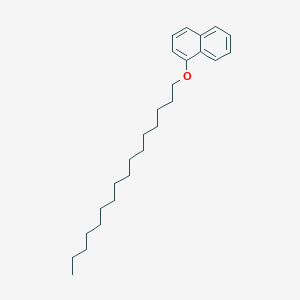
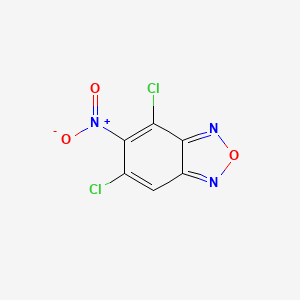
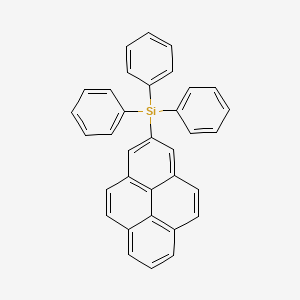

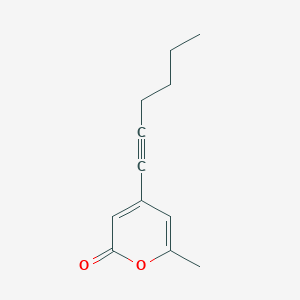
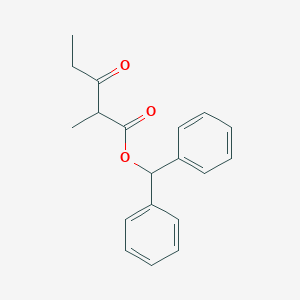
![N-[4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249875.png)
